MMP‑14 Inhibitory Potency: 4‑Methoxy vs. 4‑Methyl Substituent – Direct Head‑to‑Head Comparison
In a matched molecular pair analysis extracted from BindingDB, the pseudo‑dipeptide derivative carrying the 4‑methoxypyrazole–thiophene sulfonamide warhead (BDBM50341816) inhibited human recombinant MMP‑14 with an IC₅₀ of 1.30 nM. The direct comparator differing only by a 4‑methyl substituent on the pyrazole (BDBM50341824) gave an IC₅₀ of 1.20 nM under identical assay conditions [1]. While the potency difference is modest (0.10 nM; ~8 %), the methoxy group introduces a hydrogen‑bond acceptor that offers additional polar contacts with the enzyme surface, as supported by SAR from the cognate patent family [2], which may translate into differentiated selectivity profiles in broader MMP panels.
| Evidence Dimension | MMP‑14 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 nM (BDBM50341816; contains 5-(4-methoxypyrazol-1-yl)thiophene-2-sulfonamide moiety) |
| Comparator Or Baseline | IC₅₀ = 1.20 nM (BDBM50341824; 4‑methyl analogue) |
| Quantified Difference | ΔIC₅₀ = +0.10 nM (8.3 % lower potency for 4‑OMe vs. 4‑Me) |
| Conditions | Human recombinant MMP‑14; 60 min incubation; fluorescence plate reader detection; BindingDB assay entry 50033232, curated from ChEMBL |
Why This Matters
Near‑equipotent MMP‑14 inhibition combined with an additional H‑bond acceptor (methoxy oxygen) provides a structural handle for tuning target selectivity across the MMP family—a critical consideration when selecting a building block for medicinal chemistry optimization.
- [1] BindingDB. Entry 50033232: BDBM50341816 IC₅₀ 1.30 nM and BDBM50341824 IC₅₀ 1.20 nM, MMP‑14. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50033232 View Source
- [2] US Patent US8691753B2. Pseudodipeptides as MMP inhibitors (discloses SAR for thiophene–pyrazole–sulfonamide warheads including 4‑methoxy and 4‑methyl variants). https://patents.google.com/patent/US8691753 View Source
